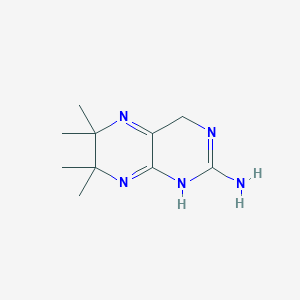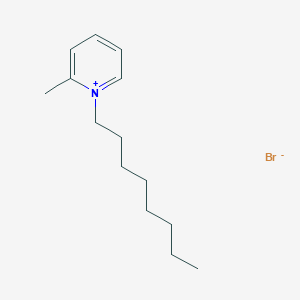
Nonadeca-11,13-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonadeca-11,13-dienoic acid is a long-chain polyunsaturated fatty acid with the molecular formula C19H34O2This compound is notable for its two double bonds located at the 11th and 13th positions of the carbon chain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nonadeca-11,13-dienoic acid can be synthesized through various organic synthesis methods. One common approach involves the use of dienedioic acid as a building block via directed Heck-decarboxylate coupling. . The reaction typically involves the use of palladium catalysts and specific ligands to achieve high regioselectivity and yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves the methylation of conjugated dienoic fatty acids. Methods such as the sodium methoxide/methanol (NaOCH3/MeOH) method and the boron trifluoride/methanol (BF3/MeOH) method are commonly used to prevent artificial isomerization and the formation of byproducts .
Análisis De Reacciones Químicas
Types of Reactions
Nonadeca-11,13-dienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen to the double bonds, forming epoxides or hydroxylated products.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydrogen atoms on the double bonds can be substituted with other functional groups using reagents like halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for hydrogenation.
Substitution: Halogenation reactions typically use reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Epoxides and hydroxylated fatty acids.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Aplicaciones Científicas De Investigación
Nonadeca-11,13-dienoic acid has a wide range of applications in scientific research:
Biology: Studies have explored its role in cell membrane structure and function due to its polyunsaturated nature.
Medicine: Research has investigated its potential anti-inflammatory and anticancer properties.
Mecanismo De Acción
The mechanism of action of nonadeca-11,13-dienoic acid involves its interaction with cellular membranes and enzymes. Its polyunsaturated nature allows it to integrate into cell membranes, affecting their fluidity and function. Additionally, it can act as a substrate for enzymes like lipoxygenases and cyclooxygenases, leading to the formation of bioactive lipid mediators .
Comparación Con Compuestos Similares
Similar Compounds
10(Z),13(Z)-Nonadecadienoic acid: Another polyunsaturated fatty acid with double bonds at the 10th and 13th positions.
Nonadeca-11,13-diynoic acid: A similar compound with triple bonds instead of double bonds at the 11th and 13th positions.
Uniqueness
Nonadeca-11,13-dienoic acid is unique due to its specific double bond positions, which confer distinct chemical reactivity and biological activity compared to other similar compounds
Propiedades
Número CAS |
109241-61-4 |
|---|---|
Fórmula molecular |
C19H34O2 |
Peso molecular |
294.5 g/mol |
Nombre IUPAC |
nonadeca-11,13-dienoic acid |
InChI |
InChI=1S/C19H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h6-9H,2-5,10-18H2,1H3,(H,20,21) |
Clave InChI |
XOWYVIYJTJMJIA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CC=CCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methoxy-3-[(methylsulfanyl)methoxy]benzaldehyde](/img/structure/B14320415.png)
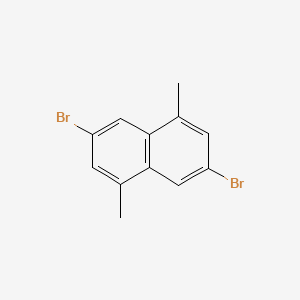
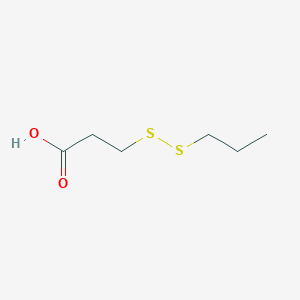
![9-Methoxy-4-nitro-7H-furo[3,2-g][1]benzopyran-7-thione](/img/structure/B14320428.png)

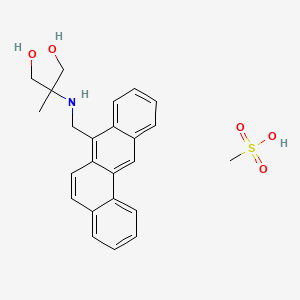
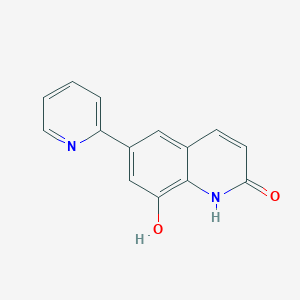
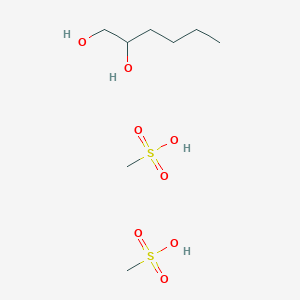

![3-[(Phenylselanyl)methyl]-2,3-dihydro-1-benzofuran](/img/structure/B14320475.png)

